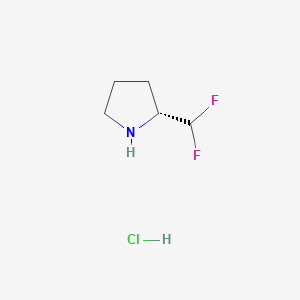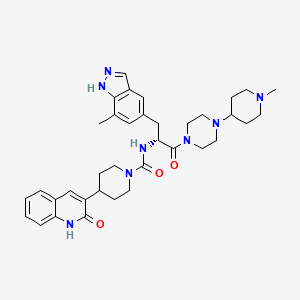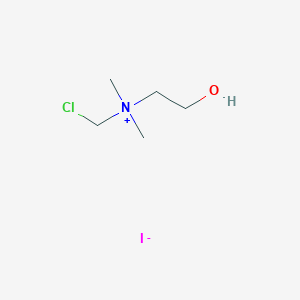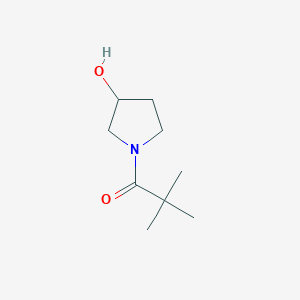
(2R)-2-(difluoromethyl)pyrrolidine hydrochloride
Descripción general
Descripción
“(2R)-2-(difluoromethyl)pyrrolidine hydrochloride” is a chemical compound that belongs to the class of pyrrolidines . Pyrrolidines are a group of organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom . The specific compound you’re asking about has a difluoromethyl group attached to it .
Molecular Structure Analysis
The molecular structure of pyrrolidines, including “this compound”, is characterized by a five-membered ring. This ring includes four carbon atoms and one nitrogen atom . The specific orientation and arrangement of these atoms can have significant effects on the properties of the compound .Chemical Reactions Analysis
Pyrrolidines can undergo a variety of chemical reactions. For instance, a five-component spiro-pyrrolidine construction can be achieved in microdroplets and thin films . The specific reactions that “this compound” can undergo would depend on the conditions and the presence of other reactants .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- Buflomedil hydrochloride, a vasodilator drug, has a chemical structure where the N atom of the pyrrolidine ring is protonated and involved in a hydrogen bond with the Cl− anion. This structure contributes to its function as a rheological agent and vasodilator (Ravikumar & Sridhar, 2006).
Enantioselective Biotransformations in Organic Synthesis
- The enantioselective biotransformation of pyrrolidine-2,5-dicarboxamides demonstrates the potential of (2R)-2-(difluoromethyl)pyrrolidine hydrochloride in organic synthesis. The study highlights the excellent 2R-enantioselectivity and its application in preparing druglike compounds (Chen et al., 2012).
Synthesis of Enantiomerically Pure Pyrrolidin-3-ones
- In the synthesis of the antibiotic anisomycin, enantiomerically pure pyrrolidin-3-ones, including (2R)-5a, were prepared, highlighting the compound's significance in pharmaceutical synthesis (Kaden, Brockmann, & Reissig, 2005).
Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines in Medicinal Chemistry
- The synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, including 2-(difluoromethyl)pyrrolidines, is crucial in medicinal chemistry and organocatalysis. This compound class serves in the preparation of medicinal drugs and organocatalysts, illustrating its broad application in chemistry (Pfund & Lequeux, 2017).
Regulation of Apoptosis in Cancer Research
- Research on HepG2 cell lines demonstrated that a compound structurally similar to this compound could regulate apoptotic activities by affecting pro-apoptotic and anti-apoptotic genes. This shows the potential of similar compounds in cancer research and therapy (Ramezani et al., 2019).
Hydrolysis and Structural Characterization in Organometallic Chemistry
- The application of pyrrolidinones, including derivatives of this compound, in the hydrolysis of aryltellurium trichlorides highlights its role in organometallic chemistry, particularly in the synthesis and structural characterization of organometallic compounds (Misra et al., 2011).
Direcciones Futuras
The future directions for research on “(2R)-2-(difluoromethyl)pyrrolidine hydrochloride” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications. For instance, the development of ionic liquid crystals (ILCs) using pyrrolidinium cation has received considerable interest due to their higher electrochemical stability .
Propiedades
IUPAC Name |
(2R)-2-(difluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIHQUJWAQSJNK-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807914-25-5 | |
| Record name | (2R)-2-(difluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3321386.png)







